molecular formula C7H9N3OS B1629504 1-(1,3-Thiazol-2-YL)piperazin-2-one CAS No. 374795-53-6

1-(1,3-Thiazol-2-YL)piperazin-2-one

Cat. No.: B1629504
CAS No.: 374795-53-6
M. Wt: 183.23 g/mol
InChI Key: UUMBVANEHFCYKY-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-YL)piperazin-2-one ( 374795-53-6) is a chemical compound with the molecular formula C7H9N3OS and a molecular weight of 183.23 g/mol. It serves as a versatile heterocyclic building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel compounds that explore the synergistic effects of thiazole and piperazine motifs . The structural framework of this compound is of significant research interest. Molecules incorporating both thiazole and piperazine rings have been investigated for their potential biological activities. Recent scientific studies on analogous structures have demonstrated that such hybrids can exhibit centrally and peripherally mediated antinociceptive effects, primarily through the activation of the opioid system, as shown in molecular docking studies with µ- and δ-opioid receptor proteins . This makes the this compound scaffold a valuable template for researchers developing new pharmacologically active agents and probing complex biological mechanisms. This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c11-6-5-8-1-3-10(6)7-9-2-4-12-7/h2,4,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMBVANEHFCYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620736
Record name 1-(1,3-Thiazol-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374795-53-6
Record name 1-(1,3-Thiazol-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Transformations and Derivatization of the 1 1,3 Thiazol 2 Yl Piperazin 2 One Scaffold

Catalytic Systems in Piperazinone Synthesis, including Organic Photoredox Catalysis

The synthesis of the piperazin-2-one (B30754) core, a key component of 1-(1,3-thiazol-2-yl)piperazin-2-one, has been significantly advanced through the use of innovative catalytic systems. These methods offer efficient and often milder alternatives to traditional synthetic routes.

Visible-light photoredox catalysis has emerged as a powerful tool for the C–H functionalization and construction of piperazine (B1678402) and piperazinone rings. nih.gov This approach is considered a green alternative to classical methods, often proceeding under mild conditions. nih.gov Organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN) and various acridinium (B8443388) salts, have proven highly effective, replacing the need for metal-based catalysts like iridium in some protocols. nih.govacs.org One notable method is the CarboxyLic Amine Protocol (CLAP), which utilizes a photoredox catalyst for the decarboxylative cyclization between amino-acid-derived diamines and various aldehydes to produce C2-substituted piperazines. nih.gov

Furthermore, organic photoredox catalysis enables the site-selective C–H alkylation of piperazine substrates. nih.gov This selectivity is achieved by leveraging the electronic differences between the nitrogen atoms within the piperazine framework, allowing for predictable functionalization. nih.gov Such methods grant access to novel C-alkylated versions of piperazine cores, which can be precursors to piperazin-2-one derivatives. nih.gov A programmable approach using direct substrate oxidation followed by a 6-endo-trig radical cyclization with in-situ generated imines can furnish diverse piperazine cores in an operationally simple manner. thieme-connect.comrsc.org

Beyond photoredox systems, traditional metal-based catalysis remains important. Catalytic systems involving metals such as Nickel (Ni), Cobalt (Co), and Copper (Cu) supported on materials like zeolites have been used for piperazine synthesis through processes like reductive amination and cyclodehydration, which can be adapted for piperazinone synthesis. nih.gov For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral piperazin-2-ones. dicp.ac.cnrsc.org

Catalytic SystemReaction TypeKey FeaturesReference
Organic Photocatalysts (e.g., 4CzIPN, Acridinium salts)C-H Functionalization, CyclizationMild, green alternative; avoids heavy metals; enables site-selectivity. nih.govacs.orgnih.gov
Palladium Catalysts with Chiral LigandsAsymmetric HydrogenationProvides access to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org
Copper/Nickel/Cobalt on SupportsReductive Amination, CyclizationTraditional method for constructing the core piperazine ring from various precursors. nih.gov

Isocyanide-Based Multicomponent Reactions (IMCRs) for Piperazine Frameworks

Isocyanide-based multicomponent reactions (IMCRs) are highly efficient for constructing complex molecular scaffolds like piperazines and their derivatives from simple starting materials in a single step. rsc.org These reactions, noted for their high atom economy and convergence, are powerful tools for generating molecular diversity. dicp.ac.cnrsc.org

The Ugi and Passerini reactions are the most prominent IMCRs used for this purpose. rsc.orgdoi.org A typical Ugi four-component reaction (Ugi-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. doi.org The reaction proceeds through the in-situ formation of an imine, which then reacts with the isocyanide to form a highly reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate, and a Mumm rearrangement leads to the final α-acylamino amide product. rsc.org

By carefully selecting bifunctional starting materials, this chemistry can be adapted to synthesize heterocyclic structures, including the ketopiperazine (piperazin-2-one) framework. rsc.org For example, using a diamine as the amine component can lead to the formation of a piperazine ring in a post-condensation cyclization step. rsc.org The split-Ugi methodology, a modification suitable for bis-secondary diamines like piperazine, allows for the regiochemical desymmetrization of the core in one step, yielding a scaffold where one nitrogen is acylated and the other is alkylated. nih.gov This strategy is invaluable for creating libraries of 1,4-disubstituted piperazines. nih.gov IMCRs can provide access to at least 35 different piperazine-derived scaffolds, demonstrating their remarkable versatility in medicinal chemistry. rsc.org

Stereochemical Control in Synthetic Pathways for Substituted Derivatives

Achieving stereochemical control is paramount when synthesizing biologically active molecules, as different enantiomers can have vastly different pharmacological profiles. Several advanced strategies have been developed for the asymmetric synthesis of substituted piperazin-2-ones.

One highly effective method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This reaction provides a direct pathway to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cn The process involves a dynamic kinetic resolution, where the hydrogenation of two rapidly equilibrating imine tautomers of the pyrazin-2-ol substrate is catalyzed by a palladium complex bearing a chiral ligand. dicp.ac.cn

Another powerful technique is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-one enolates. nih.govnih.gov This method allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.gov The resulting chiral products can be further transformed into medicinally relevant piperazine analogues. nih.govthieme-connect.com

Organocatalysis also offers a robust platform for stereocontrol. A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce 3-aryl/alkyl piperazin-2-ones with up to 99% ee. acs.org This sequence is catalyzed by a quinine-derived urea (B33335) organocatalyst , which stereoselectively controls two of the three reaction steps. acs.org Furthermore, chiral-pool based syntheses, starting from readily available chiral molecules like amino acids, provide another reliable route to enantiopure piperazinone derivatives. nih.gov

Asymmetric StrategyCatalyst/ReagentSubstrateKey OutcomeReference
Asymmetric HydrogenationPalladium complex with chiral ligandPyrazin-2-olsChiral disubstituted piperazin-2-ones with high ee. dicp.ac.cnrsc.org
Decarboxylative Allylic AlkylationPalladium complex with chiral ligandN-protected piperazin-2-one enolatesEnantioenriched α-tertiary piperazin-2-ones. nih.govnih.govthieme-connect.com
One-Pot Domino ReactionQuinine-derived urea organocatalystAldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines3-Aryl/alkyl piperazin-2-ones with excellent ee. acs.org

Rational Functionalization of the Core Scaffold to Enhance Chemical Versatility

Once the core this compound scaffold is assembled, its chemical versatility can be greatly enhanced through rational functionalization. This involves selectively introducing new chemical groups at specific positions on the heterocyclic framework to modulate its physicochemical and biological properties.

Site-selective C-H functionalization using organic photoredox catalysis is a state-of-the-art strategy for derivatizing the piperazine ring. nih.gov This approach allows for the direct conversion of C-H bonds into C-C, C-O, or C-N bonds at specific positions. For example, a two-step photoredox process can achieve β-functionalization of the saturated aza-heterocycle. acs.org The first step involves a dehydrogenation to form an ene-carbamate, followed by an anti-Markovnikov hydrofunctionalization with various nucleophiles. acs.org This provides access to a wide array of functionalized piperazines that can serve as precursors. acs.org

The piperazine core itself offers multiple sites for modification. For instance, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, has been used to attach 1,2,3-triazole moieties to the piperazine nitrogen, creating complex hybrid scaffolds. This demonstrates how the core can be used as a platform for building larger, more complex molecules with potential applications in drug discovery. The synthesis of such derivatives highlights the modularity of the piperazine scaffold, allowing for systematic exploration of structure-activity relationships. The functionalization is not limited to the piperazine ring; the thiazole (B1198619) moiety can also be substituted to further tune the molecule's properties.

Spectroscopic and Crystallographic Characterization of 1 1,3 Thiazol 2 Yl Piperazin 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the case of 1-(1,3-thiazol-2-yl)piperazin-2-one and its derivatives, both ¹H and ¹³C NMR provide characteristic signals that confirm the presence of the thiazole (B1198619) and piperazinone rings.

¹H NMR spectra of piperazine (B1678402) derivatives typically show characteristic protons of the piperazine ring in the range of δ 2.8–3.8 ppm. For instance, in a series of imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids, the piperazine protons were observed around δ 2.8–3.8 ppm. nih.gov Similarly, for coumarin-containing piperazine derivatives, the two piperazine CH₂ protons were observed at about 3.30 and 3.20 ppm as multiplets. lew.ro

The protons of the thiazole ring also exhibit distinct signals. For example, in the spectra of some 2,5-disubstituted thiazole derivatives, singlets at 6.96 ppm (S–C=CH) and 8.20 ppm (S–C=CH) were indicative of the thiazole heterocycle. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework. The carbonyl group in the piperazinone ring is a key feature. In a series of thalidomide-donepezil hybrids with a piperazin-1-yl moiety, the carbonyl carbon of the piperazinone was observed in the ¹³C NMR spectra. researchgate.net For imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids, the characteristic carbonyl carbon appeared at δ 158.61 ppm. nih.gov In N-propanoyl-1,3-thiazinane-2-thione, a related heterocyclic compound, the C=S carbon resonates at 190.1 ppm, while the carbonyl carbon of the propanoyl group is at 172.9 ppm. researchgate.net The carbon atoms of the thiazole ring also give characteristic signals, typically in the aromatic region of the spectrum. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Functional Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Reference
Piperazine CH₂2.8 - 3.840 - 55 nih.govlew.ro
Piperazinone C=O-~158 - 170 nih.govresearchgate.net
Thiazole CH6.9 - 8.2100 - 155 nih.gov

Infrared (IR) Spectroscopic Investigations for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound and its derivatives, key vibrational frequencies confirm the presence of the carbonyl group (C=O) of the piperazinone ring and the characteristic bonds of the thiazole ring.

The IR spectrum of piperazine itself shows characteristic N-H stretching and bending vibrations. chemicalbook.com In derivatives, the C=O stretch of the amide in the piperazinone ring is a prominent feature, typically appearing in the range of 1650-1700 cm⁻¹. For example, in N-propanoyl-1,3-thiazinane-2-thione, the carbonyl group absorption is observed at 1700 cm⁻¹. researchgate.net The IR spectrum of pyrimidine-2-ol, another related heterocyclic compound, showed a peak at 1076 cm⁻¹ for C-O stretching and a peak at 3360 cm⁻¹ for O-H stretching. rjpbcs.com

The thiazole ring exhibits characteristic C=N and C-S stretching vibrations. The IR spectrum of thiazole isolated in a solid argon matrix shows distinct bands that have been assigned through DFT calculations. researchgate.net These characteristic vibrations would also be present in the spectra of this compound derivatives, confirming the integrity of the thiazole moiety. researchgate.netrjpbcs.comekb.eg

Table 2: Key IR Absorption Frequencies for Functional Groups in this compound and Related Compounds

Functional GroupCharacteristic IR Absorption (cm⁻¹)Reference
C=O (Amide)1650 - 1700 researchgate.net
N-H (Piperazine)~3200 - 3400 chemicalbook.com
C=N (Thiazole)~1600 researchgate.net
C-S (Thiazole)~700 - 800 researchgate.net

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound and its derivatives, mass spectrometry confirms the molecular ion peak and provides insights into the stability of the heterocyclic rings.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the molecular formula. nih.gov In the characterization of various piperazine derivatives, the [M+H]⁺ peak is often observed, confirming the molecular weight of the synthesized compounds. nih.govmdpi.com

The fragmentation pattern in the mass spectrum offers clues about the structure of the molecule. The fragmentation of the piperazine ring can occur through various pathways. miamioh.edu For instance, in the mass spectrum of 2-(piperazin-1-yl)ethanamine, characteristic fragments are observed that correspond to the loss of specific groups from the parent molecule. massbank.eu Similarly, the thiazole ring can undergo characteristic fragmentation. The analysis of these fragmentation patterns helps to piece together the structure of the parent compound. miamioh.edu

X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformation

For derivatives containing thiazole and other heterocyclic rings, X-ray crystallography has been used to confirm the proposed structures. mdpi.comnih.gov For example, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative confirmed the planarity of the triazole and indole (B1671886) rings and revealed the twist angle between them. mdpi.com In another study, the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one showed that the ring systems are almost coplanar. nih.gov

While a specific crystal structure for this compound was not found in the search results, the analysis of related structures provides valuable insights into the expected solid-state conformation. The piperazine ring typically adopts a chair conformation. The planarity of the thiazole ring and its orientation relative to the piperazinone ring would be key features determined by an X-ray diffraction study. dntb.gov.ua

Computational Chemistry and Molecular Modeling Investigations of 1 1,3 Thiazol 2 Yl Piperazin 2 One Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties.

An analysis of the electronic structure would elucidate the reactivity and stability of 1-(1,3-thiazol-2-yl)piperazin-2-one. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its interaction with biological receptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

The biological activity of a molecule is highly dependent on its three-dimensional shape. A conformational analysis would identify the most stable low-energy conformations of this compound. By rotating the single bonds in the molecule, a potential energy surface can be generated, revealing the energetically favorable conformers that are most likely to exist and interact with a target protein.

Theoretical vibrational analysis using DFT would predict the infrared (IR) and Raman spectra of the compound. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated. This simulated spectrum can be compared with experimental data to confirm the molecular structure and the presence of specific functional groups.

Molecular Docking Simulations for Ligand-Target Binding Modes and Interaction Energetics

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, would bind to the active site of a target protein. The simulation provides insights into the binding affinity, with lower binding energy scores typically indicating a more stable complex. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

ParameterHypothetical Value/DescriptionSignificance
Binding Energy-8.5 kcal/molPredicted affinity of the ligand for the target protein.
Hydrogen Bonds2 (with Asp145, Lys88)Key stabilizing interactions with the protein backbone or side chains.
Hydrophobic InteractionsThiazole (B1198619) ring with Leu34, piperazinone with Val67Non-polar interactions contributing to binding.
Interacting ResiduesAsp145, Lys88, Leu34, Val67, Phe144Amino acids in the binding pocket that interact with the ligand.

Molecular Dynamics Simulations for Dynamic Behavior of Molecular Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-protein complex over time. An MD simulation would track the movements of atoms in the complex, providing information on its stability and the flexibility of the ligand and protein. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of individual residues, respectively.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogues of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors (e.g., physicochemical, electronic, and topological properties). This would allow for the virtual screening of new, more potent analogues and help in understanding which structural features are most important for the desired biological effect.

Cheminformatics and Virtual Screening Applications for Scaffold Exploration and Diversity

Cheminformatics and virtual screening are indispensable tools in modern drug discovery for the exploration of chemical scaffolds and the expansion of analogue diversity. These computational techniques allow for the rapid, in silico assessment of large compound libraries, prioritizing molecules with desirable characteristics for synthesis and further testing. In the context of the this compound scaffold, these methods are pivotal for navigating the vast chemical space to identify analogues with enhanced biological activity, improved physicochemical properties, and novel intellectual property.

The core principle of scaffold exploration is to leverage a known chemical framework, such as the thiazole-piperazinone core, and systematically introduce a variety of substituents to probe structure-activity relationships (SAR). Virtual screening, a key component of this process, involves the docking of these virtual analogues into the binding site of a biological target. This allows for the prediction of binding affinities and interaction patterns, thereby guiding the selection of the most promising candidates.

A typical workflow for the cheminformatics-driven exploration of the this compound scaffold would commence with the enumeration of a virtual library. This library can be constructed by decorating the core scaffold with a diverse range of chemical moieties at designated attachment points. The diversity of these substituents is crucial and is often guided by computational assessments of chemical properties to ensure a broad coverage of chemical space.

Following the generation of the virtual library, molecular docking studies are performed. These studies simulate the binding of each analogue to a target protein, providing a quantitative estimate of binding affinity, often expressed as a docking score. Beyond simple affinity, these simulations reveal crucial details about the binding mode, such as hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

In addition to predicting biological activity, cheminformatics tools are employed to assess the "drug-likeness" of the virtual analogues. This involves the calculation of various physicochemical properties and their comparison to established criteria, such as Lipinski's Rule of Five. nih.govresearchgate.net These rules provide a framework for evaluating the oral bioavailability of a potential drug molecule. Key parameters often include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The integration of these computational approaches allows for a multi-parameter optimization of the this compound scaffold. By simultaneously considering predicted activity, physicochemical properties, and synthetic feasibility, researchers can efficiently identify a manageable number of high-potential analogues for chemical synthesis and subsequent biological evaluation. This data-driven approach significantly accelerates the drug discovery process, reducing the time and resources required to identify promising lead compounds.

Recent advancements have also incorporated more sophisticated techniques like molecular dynamics simulations to provide a more dynamic picture of ligand-receptor interactions over time. nih.gov This can offer deeper insights into the stability of binding and the influence of molecular flexibility.

The following tables illustrate the type of data generated during a virtual screening campaign for a hypothetical series of this compound analogues.

Table 1: Physicochemical Properties of Hypothetical this compound Analogues

Compound IDR-GroupMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond Acceptors
TPA-001-H197.250.813
TPA-002-CH3211.281.213
TPA-003-Cl231.701.513
TPA-004-F215.241.013
TPA-005-OCH3227.280.914

Table 2: Virtual Screening Docking Results of Hypothetical this compound Analogues against a Target Protein

Compound IDDocking Score (kcal/mol)Predicted Hydrogen BondsKey Interacting Residues
TPA-001-6.52TYR82, SER120
TPA-002-6.82TYR82, SER120
TPA-003-7.23TYR82, SER120, GLN78
TPA-004-7.03TYR82, SER120, GLN78
TPA-005-6.92TYR82, SER120

Structure Activity Relationship Sar Studies on Thiazole and Piperazinone Derivatives

Influence of Substituent Variations on the Thiazole (B1198619) Moiety on Chemical Interactions

The thiazole ring is a key component in many pharmacologically active compounds, and its substitution pattern significantly dictates the molecule's interactions with biological targets. fabad.org.tr The aromatic nature of the thiazole ring, with its delocalized pi-electrons, allows it to engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. globalresearchonline.netnih.gov The placement of different functional groups at the C2, C4, and C5 positions can modulate these interactions profoundly.

Research on various thiazole-containing compounds has illuminated several key principles:

Electronic Effects : The introduction of electron-donating groups (e.g., methyl groups) can increase the basicity and nucleophilicity of the thiazole ring, while electron-withdrawing groups (e.g., nitro groups, halogens) have the opposite effect. globalresearchonline.net These changes influence the ring's ability to form hydrogen bonds and other electrostatic interactions. For example, studies on phenylazetidine-integrated thiazoles showed that electron-withdrawing groups on an attached phenyl ring were beneficial for antibacterial activity. nih.gov

Steric and Hydrophobic Interactions : The size and shape of substituents are crucial. Bulky groups can provide better occupancy of hydrophobic pockets in a target protein. In a series of trisubstituted thiazoles, a phenyl ring at the 5-position was found to be a key feature for certain enzyme inhibitory activities. nih.gov Conversely, substituents that are too large may cause steric hindrance, preventing optimal binding.

Specific Group Placement : The position of the substituent matters. Studies on thiazole-containing analogues of netropsin (B1678217) demonstrated that the presence of methyl groups on the thiazole rings could fundamentally change the binding mode from groove-binding to intercalation with DNA. nih.gov In another example, molecular docking studies of thiazole-piperazine derivatives showed that the thiazole ring itself could form π-π interactions with aromatic amino acid residues like tyrosine and tryptophan in opioid receptors. nih.gov The addition of a phenyl group to the thiazole ring introduced further π-π interactions, enhancing binding. nih.gov

The following table summarizes the general influence of substituent variations on the thiazole moiety.

Substituent TypePosition on Thiazole RingGeneral Effect on Chemical Interactions
Electron-Donating Groups (e.g., -CH₃)C2, C4, C5Increases basicity and nucleophilicity; may enhance hydrogen bond accepting capability. globalresearchonline.net
Electron-Withdrawing Groups (e.g., -NO₂, -Cl)C2, C4, C5Reduces basicity; can act as a hydrogen bond acceptor and participate in dipole interactions. globalresearchonline.netnih.gov
Aromatic Rings (e.g., Phenyl)C2, C4, C5Introduces potential for π-π stacking and hydrophobic interactions. nih.govnih.gov
Free Amino Group (-NH₂)C2Can act as a crucial hydrogen bond donor. nih.gov

Effect of Structural Modifications on the Piperazinone Ring on Molecular Recognition

The piperazine (B1678402) ring is a "privileged scaffold" in medicinal chemistry, appearing in over 100 FDA-approved drugs due to its favorable properties. enamine.netnih.gov Its two nitrogen atoms can be functionalized to modulate solubility, basicity, and target interactions. nih.govtandfonline.com In the context of a piperazin-2-one (B30754) ring, one nitrogen is acylated as part of an amide, which alters its properties, but the second nitrogen (at the 4-position) remains a key site for modification.

Key findings regarding modifications to the piperazine/piperazinone ring include:

Ring Rigidity and Conformation : The piperazine ring provides a degree of rigidity that is often essential for maintaining a specific orientation of substituents needed for biological activity. plos.org Studies on nucleozin (B1677030) analogues, for example, demonstrated that increasing the conformational freedom by replacing the piperazine ring with a more flexible ethylenediamine (B42938) group led to a significant loss of activity. plos.orgresearchgate.net This suggests that a constrained conformation, like that imposed by the piperazine ring, is necessary for molecular recognition.

Role of Nitrogen Atoms : The nitrogen atoms are critical for activity. They can act as hydrogen bond acceptors and their protonation at physiological pH allows for ionic interactions with acidic residues (e.g., aspartic acid) in a receptor binding site. mdpi.com Replacing the piperazine with a morpholine (B109124) or piperidine (B6355638), which alters the nitrogen count or basicity, often leads to a decrease or loss of affinity. tandfonline.commdpi.com

N-Substituents : The substituent on the N-4 nitrogen of the piperazinone ring has a profound impact on activity. SAR studies on various piperazine-containing series show that the nature of this substituent (e.g., alkyl, benzyl, acyl) can fine-tune potency and selectivity. nih.govtandfonline.com For instance, in one series of 5-HT₇ receptor antagonists, adding a benzoyl group to the piperazine nitrogen drastically reduced affinity due to diminished basicity, while small alkyl groups were well-tolerated. mdpi.com In another study, comparing piperazine and piperidine derivatives, the piperidine ring was found to be a more influential structural element for activity at the σ₁ receptor, highlighting how the choice between these closely related rings can tune selectivity. nih.gov

This table illustrates the effects of modifying the piperazine ring.

ModificationEffect on Molecular Recognition
Replacement with flexible linkers (e.g., ethylenediamine)Loss of activity, indicating the importance of the ring's conformational rigidity. plos.orgresearchgate.net
Replacement with other heterocycles (e.g., morpholine, piperidine)Often decreases affinity, highlighting the specific role of the two nitrogen atoms and their basicity. tandfonline.commdpi.com
Substitution on N-4 (e.g., alkyl, aryl, acyl groups)Modulates potency and selectivity by altering steric and electronic properties. nih.govmdpi.com
Introduction of bulky substituents Can either improve affinity by filling a hydrophobic pocket or decrease it due to steric clash. acs.org

Design Principles of Linker Regions in Thiazole-Piperazinone Hybrid Scaffolds

Key principles in linker design include:

Length and Flexibility : The length of the linker determines the distance between the two scaffolds. acs.org This distance must be optimized to allow both moieties to simultaneously engage their respective binding pockets on the target protein. Linker flexibility is also a crucial parameter. While a flexible linker allows the molecule to adapt its conformation to the binding site, this comes at an entropic cost upon binding. nih.gov Highly rigid linkers, such as those incorporating double bonds or small rings, can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty and potentially increasing affinity. nih.govnih.gov

Metabolic Stability : The linker should not introduce a point of metabolic weakness. Simple alkyl chains can be susceptible to oxidation. Therefore, designing linkers that are stable to metabolic enzymes is an important consideration. spirochem.com

For a hypothetical thiazole-piperazinone hybrid, the linker would be the chemical bond or chain connecting the thiazole C2 position to the piperazinone N1 position. The direct linkage in "1-(1,3-Thiazol-2-YL)piperazin-2-one" represents the shortest possible linker. Extending this with, for example, a methylene (B1212753) (-CH₂-) or ethylene (B1197577) (-CH₂-CH₂-) chain would be a primary strategy to explore the spatial requirements of the target's binding site.

Bioisosteric Strategies in the Molecular Design of Related Analogues

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. acs.orgnih.gov It is used to improve potency, selectivity, and pharmacokinetic properties.

Thiazole Bioisosteres : The thiazole ring can be replaced by other five-membered heterocycles to probe the importance of its specific electronic and steric features. Common bioisosteres for thiazole include:

Oxadiazole : The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are frequently used as bioisosteres for amides and esters, but also for other heterocycles like thiazole. researchgate.net They can replicate the hydrogen bonding and dipole characteristics.

Triazole : The 1,2,3-triazole ring is another common replacement, known for its stability and ability to mimic the geometry and electronic properties of other groups. unimore.it

Pyrazole and Imidazole : These rings have also been successfully used as bioisosteres for thiazole in various drug discovery programs. cambridgemedchemconsulting.comresearchgate.net

Piperazine/Piperazinone Bioisosteres : The piperazine ring is also subject to bioisosteric replacement to fine-tune a molecule's properties.

Homopiperazine : This seven-membered ring offers slightly different bond angles and a greater distance between the nitrogen atoms, which can lead to altered binding interactions. tandfonline.comacs.org

Piperidine : Replacing piperazine with piperidine removes one nitrogen atom, which can be used to probe the importance of that specific nitrogen for binding or to reduce basicity and improve selectivity for certain targets. nih.govacs.org

Rigid Analogues : Conformationally restricted analogues, such as diazabicycloalkanes, can be used to lock the molecule into a specific shape, mimicking the presumed bioactive conformation of the more flexible piperazine ring. plos.org

The table below provides examples of bioisosteric replacements for the core scaffolds.

Original ScaffoldBioisostere ExampleRationale for Replacement
Thiazole 1,2,4-OxadiazoleMimics hydrogen bonding and dipole moment; can improve metabolic stability. researchgate.net
1,2,3-TriazoleChemically stable; mimics spatial arrangement and electronic properties. unimore.it
PyrazoleSimilar size and shape; can alter hydrogen bonding patterns. researchgate.net
Piperazine HomopiperazineIncreases flexibility and distance between nitrogens; can improve activity. tandfonline.com
PiperidineRemoves one basic nitrogen; can improve selectivity and reduce off-target effects. nih.gov
2,5-Diazabicyclo[2.2.1]heptaneActs as a rigid counterpart to lock conformation. plos.org

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional shape (conformation) of a molecule is critical to its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt and to understand which of these is the "bioactive conformation"—the shape it assumes when bound to its receptor.

Mechanistic Studies of Molecular Interactions for Thiazole Piperazinone Systems

Analysis of Ligand-Enzyme Binding Mechanisms

The inhibitory action of thiazole-piperazinone derivatives against various enzymes is a key aspect of their therapeutic potential. Molecular docking and kinetic studies have revealed that these compounds can act as potent inhibitors by binding to the active sites of crucial enzymes.

For instance, derivatives of the thiazole-piperazine scaffold have been investigated as inhibitors of dihydrofolate reductase (DHFR) in Escherichia coli, a critical enzyme in nucleotide synthesis. nih.gov Mechanistic characterization shows that such inhibitors often bind preferentially to the NADPH-bound binary form of the enzyme, competing for the dihydrofolate binding site. nih.gov The potency of this inhibition, quantified by the inhibition constant (Ki), is highly dependent on the specific substitutions on the core structure.

Similarly, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking studies confirmed that these compounds fit within the COX-2 active site, and their anti-inflammatory activity is directly related to this enzyme inhibition. nih.gov Other studies have explored thiazole (B1198619) derivatives as inhibitors of tubulin polymerization, a mechanism central to the action of many anticancer drugs. acs.orgnih.gov These compounds have been shown to significantly inhibit tubulin polymerization, with IC50 values that are sometimes superior to reference drugs like combretastatin (B1194345) A-4. acs.orgnih.gov

The binding affinity and inhibitory mechanism are often explored through a combination of techniques. Differential scanning fluorimetry can be used to demonstrate direct binding to the target enzyme, while dose-dependence studies and kinetic characterization elucidate the nature of the inhibition (e.g., competitive, non-competitive). nih.gov

Table 1: Enzyme Inhibition by Thiazole-Piperazine Analogs

Compound Class Target Enzyme Mechanism of Action Key Findings
1,3,5-Triazine-2,4-diamine Derivatives E. coli Dihydrofolate Reductase (DHFR) Binds to the dihydrofolate binding site, showing preferential binding to the NADPH-bound enzyme form. nih.gov Inhibition constants (Ki) as low as 42.50 nM have been recorded, indicating potent inhibition. nih.gov
N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide Analogs Cyclooxygenase-2 (COX-2) Binds to the active site of the COX-2 enzyme. nih.gov In silico docking studies correlate well with in vivo anti-inflammatory activity. nih.gov
2,4-Disubstituted Thiazole Derivatives Tubulin Inhibit tubulin polymerization. acs.orgnih.gov Certain derivatives show IC50 values for tubulin polymerization inhibition as low as 2.00 µM. acs.orgnih.gov
Thiazole Derivatives DNA Gyrase Favorable binding interactions comparable to known ligands like clorobiocin. researchgate.net Docking studies suggest a strong potential for antibacterial activity through DNA gyrase inhibition. researchgate.net

Investigation of Receptor-Ligand Recognition Processes and Affinity

The interaction between a ligand and its receptor is a highly specific recognition process, fundamental to eliciting a biological response. For thiazole-piperazinone systems, this recognition is driven by the compound's three-dimensional shape, electronic properties, and the functional groups available for interaction. The affinity of this binding is a measure of the strength of the interaction, often expressed as an inhibition constant (Ki) or an IC50 value, which is the concentration required to inhibit 50% of the biological response.

A notable example is the development of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives as potent and selective inverse agonists for the adenosine (B11128) A2A receptor (A2AAR). researchgate.netmdpi.com Studies on this class of compounds have yielded derivatives with high binding affinity, with Ki values as low as 8.62 nM. researchgate.net The affinity is finely tuned by the substituents on the piperazine (B1678402) ring, highlighting the importance of specific structural features for receptor recognition. researchgate.netmdpi.com

Molecular docking studies are instrumental in predicting and analyzing these recognition processes. For example, thiazole-piperazine derivatives have been docked into the µ- and δ-opioid receptors to understand their antinociceptive activities. nih.gov These studies reveal how the molecules orient themselves within the receptor's binding pocket to maximize favorable interactions. nih.gov Similarly, docking of thiazole derivatives into various cancer-related protein targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and B-cell lymphoma 2 (Bcl-2), has shown promising binding affinities, suggesting their potential as anticancer agents. researchgate.net

Table 2: Receptor Binding Affinity of Thiazole-Piperazine Systems

Compound/Derivative Class Target Receptor Binding Affinity Reference
2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine Adenosine A2A Receptor Ki = 8.62 nM; IC50 = 7.42 nM researchgate.net
Thiazole-Piperazine Derivatives µ-Opioid Receptor Show significant interactions in docking studies, supporting observed antinociceptive activity. nih.gov
Thiazole-Piperazine Derivatives δ-Opioid Receptor Active molecules form notable hydrogen bonds and π-π interactions with the receptor. nih.gov
Thiazole Derivative (Compound 4c) VEGFR-2 IC50 = 0.15 µM researchgate.net
Thiazole Derivative SARS-CoV-2 Receptors (3TNT, 6LU7) Binding affinity of -9.3 kcal/mol (3TNT) and -8.8 kcal/mol (6LU7). dntb.gov.ua

Characterization of Specific Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The stability of the ligand-receptor or ligand-enzyme complex is determined by a network of non-covalent interactions. For thiazole-piperazinone systems, hydrogen bonds and hydrophobic contacts are the predominant forces.

Hydrogen Bonding: The nitrogen atoms in the thiazole and piperazine rings, along with the carbonyl oxygen of the piperazinone moiety, frequently act as hydrogen bond acceptors. nih.gov These groups can form strong hydrogen bonds with amino acid residues like serine, threonine, tyrosine, lysine, and aspartate in the binding pocket of a protein. For example, in studies with opioid receptors, the sulfonyl moieties of some thiazole-piperazine derivatives formed hydrogen bonds with Cys198 and Lys303, while hydrazine (B178648) groups bonded with Asp147. nih.gov Similarly, docking studies of thiazole derivatives as monoamine oxidase B (MAO-B) inhibitors revealed conventional hydrogen bonds with multiple residues, including Ile14, Ser15, Gln206, and Tyr435, which are crucial for stabilizing the molecule within the active site. fabad.org.tr

Hydrophobic and π-Interactions: The aromatic thiazole ring and any phenyl substituents are key contributors to hydrophobic and π-stacking interactions. These interactions are vital for affinity and specificity. In opioid receptors, π-π stacking interactions were observed between the thiazole or phenyl rings of the ligands and aromatic residues such as Tyr148, His54, Tyr308, and Trp274. nih.gov The presence of a hydrophobic group is often considered essential for the activity of these compounds. researchgate.net

Other Interactions: Halogen bonding, a non-covalent interaction involving a halogen atom, can also play a role in the binding of substituted thiazole derivatives. unica.it

These specific interactions, collectively, define the binding mode and affinity of the 1-(1,3-Thiazol-2-YL)piperazin-2-one scaffold to its biological targets, providing a roadmap for the design of analogues with enhanced therapeutic properties.

Table 3: Key Molecular Interactions for Thiazole-Piperazine Derivatives

Target Interacting Ligand Group Interacting Amino Acid Residues Type of Interaction Reference
µ-Opioid Receptor Thiazole ring, Phenyl ring Tyr148, His54 π-π Interaction nih.gov
µ-Opioid Receptor Sulfonyl moiety, Hydrazine group Lys303, Asp147 Hydrogen Bond nih.gov
δ-Opioid Receptor Thiazole ring, Phenyl ring Tyr129, Tyr308, Trp274 π-π Interaction nih.gov
ĸ-Opioid Receptor Thiazole ring His291 π-π Interaction nih.gov
MAO-B Not specified Ile14, Ser15, Gln206, Tyr435 Hydrogen Bond fabad.org.tr
MAO-B Not specified Tyr435 π-Amide Interaction fabad.org.tr

Future Directions in the Chemical Research of 1 1,3 Thiazol 2 Yl Piperazin 2 One Analogues

Development of Innovative Synthetic Routes for Complex Heterocyclic Architectures

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool in modern organic synthesis. mdpi.comuc.ptapple.comspringerprofessional.denih.gov This technology offers numerous advantages over conventional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. springerprofessional.denih.gov The application of flow chemistry to the synthesis of thiazole (B1198619) and piperazinone derivatives can lead to higher yields, reduced reaction times, and easier scalability. mdpi.comuc.pt For instance, the synthesis of heterocyclic compounds like indoles and pyrroles has been successfully achieved using flow systems, demonstrating the potential of this technology for constructing the thiazole-piperazinone core. mdpi.com

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, offer a highly efficient route to complex molecules. The development of novel MCRs for the one-pot synthesis of 1-(1,3-thiazol-2-yl)piperazin-2-one analogues could significantly streamline the synthetic process.

Catalytic Methods: The exploration of novel catalysts is crucial for developing efficient and selective C-N and C-S bond-forming reactions, which are fundamental to the synthesis of the thiazole and piperazinone rings. rsc.orgnih.gov Lipase-catalyzed synthesis of thiazole derivatives under ultrasound assistance represents a green and efficient approach. rsc.org Additionally, the use of palladium complexes as catalysts in the synthesis of pyrazole-4-carbonitrile derivatives highlights the potential for metal-catalyzed reactions in constructing complex heterocyclic systems. acs.org

A comparative look at traditional versus innovative synthetic approaches is presented below:

Synthetic ApproachKey FeaturesAdvantages for Thiazole-Piperazinone Synthesis
Traditional Batch Synthesis Step-wise reactions with isolation of intermediates.Well-established procedures.
Flow Chemistry Continuous processing in microreactors. nih.govImproved yield, reduced time, enhanced safety. mdpi.comspringerprofessional.de
Multi-Component Reactions One-pot convergence of multiple reactants.High atom economy, reduced steps.
Novel Catalysis Use of biocatalysts or metal complexes. rsc.orgacs.orgMild reaction conditions, high selectivity. rsc.org

Integration of Advanced Computational Approaches in Rational Scaffold Design

The design of new this compound analogues with improved biological activity and pharmacokinetic properties can be significantly accelerated through the use of advanced computational methods. These in silico techniques allow for the prediction of molecular properties and interactions, guiding the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are valuable tools for understanding the relationship between the chemical structure of a molecule and its biological activity. nih.govnih.gov These models can identify key structural features that are crucial for a desired pharmacological effect, thereby guiding the design of more potent analogues. nih.gov For instance, QSAR studies on piperazine (B1678402) derivatives have successfully correlated electrostatic and steric factors with their antagonistic effects. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.netbiointerfaceresearch.com By simulating the interaction between a this compound analogue and its biological target, molecular docking can help to identify key binding interactions and predict the binding affinity. nih.govresearchgate.net This information is invaluable for designing molecules with enhanced potency and selectivity. tandfonline.comnih.gov

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. tandfonline.comacs.orgresearchgate.net These models can then be used to search large compound libraries in a process known as virtual screening, to identify novel scaffolds that are likely to exhibit the desired activity. tandfonline.comresearchgate.netnih.gov This approach has been successfully used to identify potential inhibitors for various biological targets. tandfonline.comresearchgate.net

The following table summarizes the application of these computational methods in drug design:

Computational MethodApplication in Scaffold DesignKey Outcomes
QSAR Identifies relationships between structure and activity. nih.govmdpi.comGuides modification for improved potency. nih.gov
Molecular Docking Predicts binding modes and affinities. nih.govresearchgate.netOptimizes ligand-receptor interactions. biointerfaceresearch.com
Pharmacophore Modeling Defines essential features for activity. tandfonline.comacs.orgEnables virtual screening for novel hits. nih.govnih.gov
Virtual Screening Filters large libraries for potential leads. researchgate.netscispace.comIdentifies diverse and novel chemical scaffolds. researchgate.net

Exploration of Novel Polycyclic and Hybrid Scaffolds Incorporating the Thiazole-Piperazinone Core

To expand the chemical space and explore new therapeutic possibilities, researchers are investigating the synthesis of more complex molecular architectures that incorporate the this compound core.

Polycyclic Systems: The fusion of the thiazole or piperazinone ring with other cyclic systems can lead to rigid and conformationally constrained molecules. These polycyclic structures can offer improved binding affinity and selectivity for their biological targets. The synthesis of such fused ring systems presents a significant synthetic challenge but holds the potential for discovering novel drug candidates.

Hybrid Molecules: The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with a potentially synergistic or dual mode of action. acs.orgnih.govnih.gov Synthesizing hybrid molecules that link the this compound scaffold to other known bioactive heterocyclic rings, such as pyridine (B92270) or quinoline, is a promising strategy for developing novel therapeutics. nih.govnih.gov For example, the synthesis of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids has been reported as a strategy for developing new anti-cancer agents. nih.govrsc.org

Tethered Scaffolds: The development of molecules where two this compound units are connected by a flexible or rigid linker is another area of interest. These tethered scaffolds can potentially interact with multiple binding sites on a target protein or even bridge two different protein targets. The parallel synthesis of piperazine-tethered thiazole compounds has been demonstrated as an efficient approach to generate libraries of such molecules for biological screening. mdpi.comnih.govresearchgate.netnih.gov

The table below outlines different strategies for scaffold elaboration:

Scaffold Elaboration StrategyDescriptionPotential Advantages
Polycyclic Systems Fused ring systems containing the core scaffold.Increased rigidity, improved binding affinity and selectivity.
Hybrid Molecules Combination of the core with other bioactive pharmacophores. nih.govSynergistic or dual biological activity. acs.org
Tethered Scaffolds Two core units connected by a linker. nih.govresearchgate.netInteraction with multiple binding sites or targets. mdpi.com

Q & A

How can researchers optimize the synthesis of 1-(1,3-Thiazol-2-yl)piperazin-2-one to improve yield and purity?

Level: Basic (Synthesis Optimization)
Methodological Answer:

  • Reagent Selection: Use coupling agents like EDCI/HOBt for amide bond formation between thiazole and piperazine derivatives to minimize side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol can isolate high-purity product .
  • Monitoring: Track reaction progress via TLC or HPLC-MS to identify byproducts and optimize reaction time .

What spectroscopic and crystallographic methods are recommended for validating the molecular structure of this compound?

Level: Basic (Characterization)
Methodological Answer:

  • Spectroscopy:
    • NMR: 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments (e.g., thiazole protons at δ 7.5–8.0 ppm, piperazine ring protons at δ 3.0–4.0 ppm) .
    • FT-IR: Validate carbonyl (C=O) stretch near 1650–1700 cm1^{-1} and thiazole ring vibrations at 1500–1600 cm1^{-1} .
  • Crystallography:
    • X-ray Diffraction: Use SHELXL for structure refinement and hydrogen-bonding analysis .
    • Validation Tools: Apply ORTEP-3 for graphical representation and PLATON/ADDSYM for symmetry checks .

What experimental design considerations are critical when evaluating this compound as a corrosion inhibitor for metals in acidic environments?

Level: Advanced (Application Study)
Methodological Answer:

  • Electrochemical Tests:
    • Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess inhibition efficiency (%) and adsorption behavior .
  • Surface Analysis:
    • Use XPS to confirm inhibitor adsorption on metal surfaces (e.g., nitrogen and sulfur peaks indicating bonding) .
    • AFM or SEM to visualize surface morphology changes post-inhibition .
  • Environmental Variables: Test under varying pH (0.5–2.0), temperature (25–60°C), and concentration (0.1–5 mM) to model industrial conditions .

How do computational approaches like DFT and molecular dynamics (MD) simulations enhance the understanding of this compound's corrosion inhibition mechanism?

Level: Advanced (Theoretical Analysis)
Methodological Answer:

  • DFT Calculations:
    • Compute Fukui indices to identify nucleophilic/electrophilic sites for adsorption on metal surfaces .
    • Analyze HOMO-LUMO gaps to correlate electronic properties with inhibition efficiency .
  • MD Simulations:
    • Model inhibitor adsorption on Fe(110) surfaces in sulfuric acid to evaluate binding energy and orientation .
    • Use Materials Studio or GROMACS with COMPASS force fields for accurate interfacial dynamics .
  • Synergy Validation: Combine experimental data (e.g., EIS) with simulation results to validate synergistic effects in multi-component inhibitor systems .

What strategies can resolve contradictions in reported reactivity data of this compound during functional group modifications?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:

  • Systematic Replication: Reproduce conflicting studies using identical reagents (e.g., NaBH4_4 vs. LiAlH4_4 for reductions) and solvent systems .
  • Intermediate Trapping: Use quenching agents (e.g., D2_2O) or in-situ FT-IR to identify transient species in redox reactions .
  • Cross-Validation: Compare spectroscopic (NMR, MS) and computational (DFT) data to distinguish between regioisomers or tautomers .
  • Meta-Analysis: Apply statistical tools (e.g., PCA) to aggregate literature data and identify outliers or confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.